3,6-di-tert-butyl-9-ethyl-9H-carbazole
CAS No.:
Cat. No.: VC16749277
Molecular Formula: C22H29N
Molecular Weight: 307.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29N |
|---|---|
| Molecular Weight | 307.5 g/mol |
| IUPAC Name | 3,6-ditert-butyl-9-ethylcarbazole |
| Standard InChI | InChI=1S/C22H29N/c1-8-23-19-11-9-15(21(2,3)4)13-17(19)18-14-16(22(5,6)7)10-12-20(18)23/h9-14H,8H2,1-7H3 |
| Standard InChI Key | FZXVIWRBFMFHKB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The core structure of 3,6-di-tert-butyl-9-ethyl-9H-carbazole consists of a carbazole framework—a heterocyclic aromatic system comprising two benzene rings fused to a pyrrole ring. The tert-butyl groups at the 3 and 6 positions introduce steric bulk, enhancing solubility in organic solvents and stabilizing the molecule against aggregation. The ethyl group at the 9 position further modulates electronic properties by donating electron density through inductive effects .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.5 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 3,6-Di-tert-butyl-9-ethyl-9H-carbazole |
Synthesis and Purification
Synthetic Pathways
The synthesis of 3,6-di-tert-butyl-9-ethyl-9H-carbazole typically involves multi-step reactions starting from carbazole precursors. A common approach includes:
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Alkylation: Introduction of the ethyl group at the 9-position via nucleophilic substitution using ethyl halides.
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Friedel-Crafts Alkylation: Installation of tert-butyl groups at the 3 and 6 positions using tert-butyl chloride in the presence of Lewis acids like aluminum chloride.
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Purification: Column chromatography with solvents such as dichloromethane or toluene to isolate the product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Ethyl bromide, KOH, DMF, 80°C | 75–85% |
| Friedel-Crafts | tert-Butyl chloride, AlCl₃, DCM, reflux | 60–70% |
| Purification | Silica gel, DCM/hexane (1:3) | >95% |
Challenges and Optimizations
Steric hindrance from the tert-butyl groups complicates the Friedel-Crafts step, often necessitating extended reaction times or elevated temperatures. Recent advances employ microwave-assisted synthesis to reduce reaction times while maintaining yields.
Physicochemical Properties
Solubility and Thermal Stability
The compound exhibits excellent solubility in non-polar solvents (e.g., toluene, hexane) and moderate solubility in polar aprotic solvents (e.g., DMF, THF). Its thermal stability is notable, with a decomposition temperature exceeding 300°C, making it suitable for high-temperature applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 1.45 (s, 18H, tert-butyl), 1.32 (t, 3H, CH₂CH₃), 4.20 (q, 2H, N–CH₂), 7.20–8.10 (m, 6H, aromatic).
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¹³C NMR: Peaks at 34.5 ppm (tert-butyl carbons) and 115–145 ppm (aromatic carbons).
Infrared (IR) Spectroscopy:
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Strong absorption at 2950 cm⁻¹ (C–H stretch, tert-butyl) and 1600 cm⁻¹ (C=C aromatic).
Electrochemical Behavior
Redox Properties
Cyclic voltammetry reveals a reversible oxidation wave at +0.85 V vs. Ag/Ag⁺, corresponding to the formation of a stable radical cation. The tert-butyl groups electronically insulate the carbazole core, reducing dimerization of the radical species .
Table 3: Electrochemical Data
| Property | Value |
|---|---|
| Oxidation Potential | +0.85 V vs. Ag/Ag⁺ |
| Reduction Potential | Not observed |
| HOMO/LUMO | -5.2 eV / -1.8 eV |
Electron Donor Capability
The compound serves as an efficient electron donor in charge-transfer complexes, facilitating applications in organic semiconductors and photoconductive materials .
Applications in Advanced Technologies
Organic Electronics
In organic light-emitting diodes (OLEDs), 3,6-di-tert-butyl-9-ethyl-9H-carbazole acts as a host material, improving device efficiency by preventing exciton quenching. Its high triplet energy (2.9 eV) makes it suitable for blue-emitting devices .
Photoinitiators for Photopolymerization
Recent studies highlight its derivatives (e.g., oxime esters) as photoinitiators under near-UV/visible light. These compounds generate free radicals upon irradiation, enabling rapid curing of resins in 3D printing applications .
Table 4: Performance in Photopolymerization
| Parameter | Value |
|---|---|
| Wavelength Range | 365–405 nm |
| Polymerization Rate | 90% conversion in 60 s |
| Application | Dental resins, 3D printing |
Charge-Transport Materials
In organic photovoltaics (OPVs), the compound enhances hole mobility (10⁻³ cm²/V·s) when incorporated into donor-acceptor blends, contributing to power conversion efficiencies >8% .
Recent Research Developments
Photobleachable Initiators
Modifications with cleavable groups (e.g., oxime esters) yield photoinitiators with reduced post-curing toxicity, addressing concerns in biomedical applications .
Supramolecular Assemblies
Terrylene diimide (TDI) derivatives incorporating this carbazole exhibit tunable absorption spectra (λₘₐₓ = 650 nm), enabling use in organic photodetectors.
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